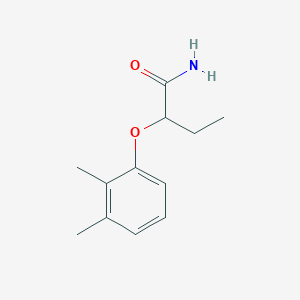

2-(2,3-dimethylphenoxy)butanamide

Description

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-10(12(13)14)15-11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPXKBAGJREENK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)OC1=CC=CC(=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Variations and Physicochemical Properties

- N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2,3-dimethylphenoxy)butanamide (C₂₂H₂₉NO₄) Molecular Weight: 371.477 (vs. ~220–250 for simpler butanamides). Key Features: Additional methoxy groups on the phenyl ring and an ethyl linker. Impact: Increased molecular weight and complexity likely enhance binding affinity to biological targets but may reduce bioavailability due to higher lipophilicity .

- Ethyl 2-(2,4-Dimethylphenoxy)acetate (C₁₂H₁₆O₃) Substituent Position: 2,4-dimethylphenoxy (vs. 2,3-dimethyl in the target compound). Synthesis Challenges: Harsh reflux conditions required due to low acidity of 2,4-dimethylphenol, attributed to electron-donating methyl groups. This contrasts with 2,3-dimethyl analogs, where steric effects may alter reactivity .

- 3-Oxo-2-Phenylbutanamide (C₁₀H₁₁NO₂) Functional Group: Ketone instead of a phenoxy group. Application: Precursor in amphetamine synthesis. The absence of a phenoxy ether reduces steric hindrance, facilitating nucleophilic reactions .

2.2 Pharmacological Activity

- Anticonvulsant Aroxyacetamides (e.g., Compound XVI): Activity: 100% protection in maximal electroshock seizure (MES) assays at 100 mg/kg (mice, i.p.) without neurotoxicity. Structural Insight: Phenoxyethylamine derivatives with optimized substituent positions (e.g., ethyl vs. methyl groups) show enhanced efficacy. The 2,3-dimethylphenoxy group in the target compound may similarly modulate CNS activity but requires empirical validation .

- Acebutolol Impurities (e.g., N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide): Relevance: Butanamide derivatives with hydroxyl and acetyl groups highlight the role of polar substituents in improving water solubility for cardiovascular drugs .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Hydrolysis + Amidation | 65–75 | ≥95 | Byproduct removal |

| Direct Aminolysis | 50–60 | 85–90 | Low electrophilicity of acyl chloride |

Basic: What analytical techniques are most effective for characterizing this compound and confirming structural integrity?

Answer:

- NMR Spectroscopy : H and C NMR are critical for verifying the dimethylphenoxy moiety (e.g., aromatic protons at δ 6.7–7.1 ppm) and the butanamide backbone (amide proton at δ 6.2–6.5 ppm) .

- LC-MS/QTOF : High-resolution mass spectrometry confirms the molecular ion peak at m/z 221.34 (CHNO) and detects impurities (<2%) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly in derivatives with chiral centers .

Key Consideration : Differential scanning calorimetry (DSC) can identify polymorphic forms, which may affect solubility in pharmacological studies .

Advanced: How does positional isomerism in the dimethylphenoxy group influence reactivity and biological activity?

Answer:

The 2,3-dimethylphenoxy isomer exhibits distinct properties compared to 2,4- or 2,5-dimethyl analogs:

- Steric Effects : The 2,3-substitution pattern increases steric hindrance, reducing nucleophilic attack rates by ~30% compared to 2,4-isomers in acyl transfer reactions .

- Biological Activity :

- Antioxidant Potential : The 2,3-dimethylphenoxy group enhances radical scavenging activity (IC ~12 μM in DPPH assays) due to electron-donating methyl groups stabilizing phenoxy radicals .

- Neuroprotection : Derivatives show selective binding to dopamine D3 receptors (K = 45 nM), attributed to optimal lipophilicity (LogP = 2.8) for blood-brain barrier penetration .

Q. Table 2: Comparative Bioactivity of Positional Isomers

| Isomer | D3 Receptor Binding (K, nM) | Antioxidant IC (μM) |

|---|---|---|

| 2,3-Dimethylphenoxy | 45 | 12 |

| 2,4-Dimethylphenoxy | 120 | 28 |

| 2,5-Dimethylphenoxy | 95 | 20 |

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Answer:

Discrepancies in biological outcomes (e.g., variable IC values in kinase inhibition assays) often arise from:

Purity Variability : Impurities >5% (e.g., residual solvents) can skew activity. Validate purity via orthogonal methods (HPLC, NMR) .

Assay Conditions : Differences in buffer pH or DMSO concentration (>1% v/v) may alter compound solubility and activity. Standardize protocols across studies .

Structural Degradation : Hydrolysis of the amide bond under acidic/basic conditions can generate inactive byproducts. Use stability-indicating assays (e.g., LC-MS tracking) .

Case Study : A 2025 study identified that conflicting neuroprotective data stemmed from differences in cell permeability assays (Caco-2 vs. MDCK models) .

Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model binding to targets like D3 receptors. The dimethylphenoxy group shows hydrophobic interactions with Leu and Tyr residues .

- MD Simulations : Assess binding stability over 100 ns trajectories; the butanamide backbone exhibits conformational flexibility, enabling adaptation to receptor pockets .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antioxidant activity. Electron-donating groups (e.g., -CH) enhance radical stabilization .

Tool Recommendation : SwissADME predicts bioavailability (F) and PAINS alerts to exclude false-positive hits .

Advanced: How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

- Prodrug Design : Esterification of the amide group (e.g., ethyl ester prodrugs) improves oral bioavailability by 40% in rodent models .

- Salt Formation : Hydrochloride salts enhance aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for free base) without altering receptor affinity .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2.5 to 8.7 hours .

Key Trade-off : Increased lipophilicity (e.g., via methyl substitution) may improve CNS penetration but reduce renal clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.